5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide
CAS No.: 2059909-22-5
Cat. No.: VC12005127
Molecular Formula: C44H44FN9O3S
Molecular Weight: 797.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059909-22-5 |
|---|---|
| Molecular Formula | C44H44FN9O3S |
| Molecular Weight | 797.9 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-yl]methyl]phenyl]pentanamide |
| Standard InChI | InChI=1S/C44H44FN9O3S/c1-27-39-41(52-21-23-53(24-22-52)43(56)34-10-6-8-29-7-2-3-9-33(29)34)48-37(49-42(39)54(51-27)32-19-15-30(45)16-20-32)25-28-13-17-31(18-14-28)46-38(55)12-5-4-11-36-40-35(26-58-36)47-44(57)50-40/h2-3,6-10,13-20,35-36,40H,4-5,11-12,21-26H2,1H3,(H,46,55)(H2,47,50,57)/t35-,36-,40-/m0/s1 |
| Standard InChI Key | KPNHFFLTCKZGGV-VXMGAWDISA-N |
| Isomeric SMILES | CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F |
| SMILES | CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F |
| Canonical SMILES | CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-yl]methyl]phenyl]pentanamide, reflects its intricate architecture . Key features include:
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Thienoimidazolidinone core: A bicyclic system combining thiophene and imidazolidinone rings, contributing to rigidity and hydrogen-bonding capacity.
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Pyrazolo[3,4-d]pyrimidine scaffold: A nitrogen-rich heterocycle common in kinase inhibitors.
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Naphthalene-carbonyl-piperazine side chain: Enhances lipophilicity and potential π-π stacking interactions.
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Pentanamide linker: Bridges the thienoimidazolidinone and pyrazolopyrimidine groups, offering conformational flexibility.
Stereochemical Configuration
The stereodescriptors (3aS,4S,6aR) indicate specific chiral centers within the thienoimidazolidinone core, critical for molecular recognition . Computational models predict that these centers stabilize the compound’s three-dimensional conformation, favoring interactions with hydrophobic pockets in biological targets.
Physicochemical Properties
The molecular formula C44H44FN9O3S corresponds to a molecular weight of 797.95 g/mol . Key computed properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 14 |
| Topological Polar Surface Area | 135 Ų |
| LogP | 5.2 (estimated) |
These metrics suggest moderate solubility in organic solvents and limited aqueous solubility, typical of compounds targeting intracellular enzymes .
Synthesis and Derivative Development
Structural Analogues
Comparative analysis of derivatives highlights strategic modifications:
These analogues underscore the versatility of the thienoimidazolidinone scaffold in diversifying target engagement .
Applications in Research
Chemical Biology Probes
The compound’s modular design allows for tagging with fluorescent or affinity labels. For example, the propargyl derivative (CAS:2227450-68-0) enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition .
Future Directions
Optimization Strategies
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Solubility Enhancement: Introduction of ionizable groups (e.g., tertiary amines) or formulation as prodrugs.
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Selectivity Profiling: Screening against kinase panels to identify primary targets and off-target effects.
Clinical Translation
Preclinical studies should prioritize toxicology assessments, given the compound’s high molecular weight and potential for off-target interactions. Collaborative efforts with academic and industrial partners could accelerate development, leveraging structural insights from related derivatives .
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